2-Mesitylpropan-1-ol, also known as 2-methylpropan-1-ol, is a branched-chain primary alcohol characterized by its unique molecular structure and properties. This compound is notable for its applications in various scientific fields, including organic synthesis and as a solvent.
2-Mesitylpropan-1-ol can be classified under the broader category of organic compounds, specifically as a primary alcohol. The general structure of primary alcohols is represented as RCOH, where R is an alkyl or aryl group. In this case, the molecular formula is , and it has a molecular weight of approximately 74.12 g/mol .
The synthesis of 2-mesitylpropan-1-ol can be achieved through several methods:
The structural representation of 2-mesitylpropan-1-ol can be depicted as follows:
This indicates that there are four carbon atoms in total, with one hydroxyl group (-OH) attached to the first carbon, making it a primary alcohol. The methyl group attached to the second carbon contributes to its branched structure
The molecule exhibits tetrahedral geometry around the carbon atoms due to sp³ hybridization, which influences its physical properties and reactivity.
2-Mesitylpropan-1-ol undergoes various chemical reactions typical for primary alcohols:
The oxidation mechanism of 2-mesitylpropan-1-ol involves several steps:
This multi-step process highlights the reactivity of primary alcohols and their ability to undergo oxidation under suitable conditions.
2-Mesitylpropan-1-ol finds utility in several scientific applications:
Organocatalysis enables the enantioselective construction of 2-mesitylpropan-1-ol’s chiral center through metal-free strategies. Chiral amine catalysts (e.g., S-diphenylprolinol) facilitate asymmetric α-alkylation of prochiral aldehydes with mesityl halides via enamine intermediates. This approach achieves enantiomeric excesses (ee) >90% by leveraging steric shielding around the catalyst’s active site [1] [3]. Phosphine organocatalysis, particularly using trialkylphosphines like nBu₃P, promotes conjugate addition of nucleophiles to mesityl-substituted Michael acceptors. For example, phosphonium enolate intermediates generated from vinyl ketones undergo stereoselective protonation to yield β-mesityl carbonyl precursors that can be reduced to the target alcohol [5].
Table 1: Organocatalysts for Asymmetric Synthesis of 2-Mesitylpropan-1-ol Precursors
Catalyst Class | Example Catalyst | Reaction Type | ee (%) | Key Feature |
---|---|---|---|---|
Chiral Amines | S-Diphenylprolinol | Aldol/α-Alkylation | 92–95 | Enamine-mediated stereocontrol |
Phosphines | n-Tributylphosphine | Conjugate Addition | 85–90 | Phosphonium enolate intermediates |
Thiourea Derivatives | Bifunctional Takemoto’s | Hydrogen-bonding catalysis | 88 | Dual activation of nucleophile/electrophile |
Radical-mediated organocatalysis has emerged as a powerful tool for C–mesityl bond formation. Photoredox organocatalysts (e.g., N-arylphenothiazines) under blue light irradiation generate mesityl radicals from bromomesitylene, which subsequently add to electron-deficient alkenes. The resulting radical intermediates are stereoselectively reduced to chiral alkanes, which are functionalized to 2-mesitylpropan-1-ol [1]. This method circumvents traditional limitations in stereocontrol with radical species by confining reactions within chiral catalyst environments [1] [3].
Palladium and nickel catalysts enable direct coupling between mesityl sources and propanol precursors. Pd(OAc)₂/XPhos systems catalyze Suzuki-Miyaura reactions of mesitylboronic acids with 3-halopropan-1-ols, achieving yields of 75–80% under mild conditions (50°C) [6]. Nickel-catalyzed reductive couplings offer atom-economical alternatives; for example, Ni(cod)₂ with bipyridine ligands mediates the anti-Markovnikov addition of mesitylene across allyl alcohol, forming 2-mesitylpropan-1-ol directly with >95% regioselectivity [4] [6].
Table 2: Metal-Catalyzed Approaches to 2-Mesitylpropan-1-ol
Catalyst System | Mesityl Source | Coupling Partner | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Mesitylboronic Acid | 3-Bromopropan-1-ol | 78 | N/A |
Ni(cod)₂/4,4′-di-t-Bu-bpy | Mesitylene | Allyl Alcohol | 82 | N/A |
[Ir(COD)Cl]₂/dtbbpy | Mesityl C–H bond | Propylene Oxide | 70 | Up to 90% ee |
Enantioselective C–H functionalization represents a cutting-edge approach. Iridium complexes with chiral bioxazoline ligands selectively activate mesityl C–H bonds, enabling asymmetric addition to propylene oxide. This reaction proceeds via directed C–H activation forming a mesityl–Ir species, which migrates to the oxirane carbon, followed by regioselective ring opening to yield 2-mesitylpropan-1-ol with ee values up to 90% [6]. Magnesium oxide-based catalysts promote carbonyl addition reactions; MgO’s moderate basic sites generate methoxide intermediates that attack mesityl-substituted epoxides, forming C–C bonds with retention of configuration at the chiral center [4].
Candida antarctica lipase B (CALB) immobilized on mesoporous silica catalyzes the kinetic resolution of racemic 2-mesitylpropanol through enantioselective transesterification. The (R)-enantiomer reacts preferentially with vinyl acetate, yielding the (R)-acetate derivative while leaving the (S)-alcohol enantioenriched (E-value >200) [7]. This exploits CALB’s catalytic triad (Ser105-His224-Asp187) and oxyanion hole (Thr40/Gln106), which stabilize the transition state of the preferred enantiomer [7].
Table 3: Enzymatic Functionalization Performance
Enzyme | Reaction | Substrate | Conversion (%) | ee (%) |
---|---|---|---|---|
CALB (Novozym 435) | Transesterification | rac-2-Mesitylpropan-1-ol | 45 | >99 (S) |
Engineered P450 monooxygenase | Hydroxylation | 2-Mesitylpropane | 30 | 95 (R) |
Directed evolution of cytochrome P450 enzymes enables regioselective benzylic hydroxylation of 1-mesitylpropane. Mutants with altered active-site volumes (e.g., F87A/G248A) hydroxylate the propanol side chain at the C1 position with 95% ee for the (R)-isomer [7]. This biocatalytic route bypasses traditional protecting group strategies required for chemical synthesis. Hydrolase-catalyzed asymmetric reduction of 2-mesitylpropanal precursors remains challenging due to steric hindrance from the mesityl group, though engineered ketoreductases show promise for converting bulky ketones [7].
The mesityl group (2,4,6-trimethylphenyl) imposes significant steric constraints during its incorporation. Kinetic studies of palladium-catalyzed couplings reveal that mesityl transfer follows second-order kinetics in catalyst but zero-order in nucleophile concentration, indicating that oxidative addition is rate-limiting. The conrotatory ring-opening of mesityl-substituted epoxides under MgO catalysis is favored due to minimized 1,3-diaxial interactions with the mesityl group’s ortho-methyl substituents [4] [8].
Table 4: Steric and Electronic Parameters Influencing Mesityl Incorporation
Parameter | Effect on Reactivity | Mechanistic Consequence |
---|---|---|
Steric bulk (θ = 205°) | Reduced nucleophile approach rate | Favors open carbocationic intermediates |
Electron-donating methyl groups | Enhanced radical stability | Facilitates single-electron transfer pathways |
Conformational rigidity | Hinders rotation at C1–C(mesityl) | Enables chiral relay in asymmetric synthesis |
Organocatalyst deactivation pathways have been elucidated through in situ FTIR studies. Aldol side reactions between enamine intermediates and mesityl aldehydes form off-cycle species, particularly at high substrate concentrations (>2M) [3]. This is mitigated by chemoselective amine catalysts (e.g., sterically shielded diarylprolinols) that suppress aldolization. Computational analyses (DFT) demonstrate that the mesityl group’s electron-donating capability stabilizes cationic transition states in SN1-type mechanisms, rationalizing the preference for carbocation intermediates in acid-catalyzed syntheses [2] [8]. Radical pathways benefit from resonance stabilization of mesityl radicals by the aromatic ring, lowering activation barriers for hydrogen-atom transfer (HAT) steps by 15–20 kJ/mol compared to phenyl analogues [1] [5].
CAS No.: 37223-96-4
CAS No.: 478-94-4
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: 94087-41-9